Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a sulfonyloxy moiety derived from 2,4,5-trimethylphenyl at position 4, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-(2,4,5-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O6S/c1-5-30-22(27)21-18(12-20(26)25(24-21)17-8-6-16(23)7-9-17)31-32(28,29)19-11-14(3)13(2)10-15(19)4/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJBHDCRCHVJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of ethyl pyridazinecarboxylate derivatives. Key structural variations among analogs lie in the substituents at positions 1 and 4, which critically influence physicochemical properties, reactivity, and biological interactions. Below is a detailed comparison:
Substituent Analysis and Structural Features
Physicochemical and Pharmacokinetic Inferences
This could influence reactivity in nucleophilic substitution reactions . The trifluoromethyl groups in CAS 478067-01-5 introduce strong electronegativity, enhancing metabolic stability and membrane permeability .
Steric and Solubility Considerations :
- The 2,4,5-trimethylphenyl group in the target compound introduces significant steric hindrance, which may reduce solubility in aqueous media compared to smaller substituents (e.g., methoxy). This could necessitate formulation adjustments for bioavailability .
- The butylsulfanyl group in CAS 866009-66-7 offers moderate hydrophobicity, balancing solubility and lipophilicity .
Bioactivity Implications: The 4-fluorophenyl group (common in the target compound and CAS 899943-46-5) is a bioisostere for phenol, often used to enhance binding affinity to target proteins while resisting oxidative metabolism . The trifluoromethyl substituents in CAS 478067-01-5 are frequently employed in drug design to prolong half-life by blocking metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
